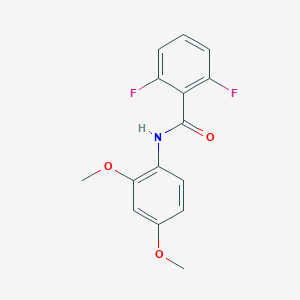![molecular formula C13H19BrN2O3S B263604 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B263604.png)
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by bromination of phenyl compounds using bromine or other brominating agents.
Attachment of the morpholinoethyl group: This step involves the reaction of the bromophenyl intermediate with a morpholine derivative under suitable conditions, often using a base to facilitate the reaction.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Corresponding amines and sulfonic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or DNA. The bromophenyl group can enhance its binding affinity, while the morpholinoethyl group can improve its solubility and bioavailability.
類似化合物との比較
Similar Compounds
(4-chlorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
(4-fluorophenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a fluorine atom instead of bromine.
(4-methylphenyl)-N-(2-morpholinoethyl)methanesulfonamide: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved pharmacokinetic properties.
特性
分子式 |
C13H19BrN2O3S |
|---|---|
分子量 |
363.27 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C13H19BrN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2 |
InChIキー |
LACUAEJNJAAUFN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
正規SMILES |
C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate](/img/structure/B263522.png)


![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)








![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
